![molecular formula C12H22N2O2 B1491033 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2090908-60-2](/img/structure/B1491033.png)
3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Overview
Description
3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, abbreviated as 3-AOP, is a compound belonging to the class of heterocyclic compounds. It is a bicyclic compound with a spiro ring system containing both nitrogen and oxygen. It is an important building block for the synthesis of various compounds and has a wide range of applications in the fields of biochemistry, medicine, and pharmacology.
Scientific Research Applications
Synthesis of Peptides and Active Esters
Spirocyclic compounds have been utilized as reagents in the synthesis of peptides. A notable example is the use of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) for the synthesis of N-protected amino acid-ASUD esters. These esters are active and useful in peptide synthesis while preserving the enantiomeric purity of the amino acids. This method eliminates the need for DCC, a potent skin allergen previously used in such syntheses (B. Rao et al., 2016).
Pharmacological Screening
Certain spiro compounds synthesized from 3-oxaspiro[5.5]undecane-2.4-dione have been subjected to pharmacological screening, including testing for analgesic and antihypertensive properties. These studies have led to the discovery of compounds with significant activity, contributing to the development of new therapeutic agents (F. El-Telbany et al., 1977).
Antibacterial Agents
Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents has shown that while the activity spectrum of new derivatives was narrower than that of ciprofloxacin, some compounds demonstrated potent activity against specific strains of bacteria, highlighting the potential of spirocyclic compounds in antibacterial therapy (A. Lukin et al., 2022).
Catalytic Oxidation and Electrochemical Applications
Spirocyclic compounds have been used as catalysts in the electrocatalytic oxidation of racemic amines, leading to the selective production of carbonyl compounds and amines. This application demonstrates the utility of spirocyclic compounds in facilitating selective chemical reactions with potential implications in synthetic chemistry and industrial processes (Y. Kashiwagi et al., 1999).
Discovery of New Medicinal Compounds
Spirocyclic compounds have been the basis for the design of inhibitors of soluble epoxide hydrolase (sEH), showing promise as therapeutic agents for cardiovascular disease, inflammation, and pain. The discovery of potent, selective, and orally bioavailable inhibitors underscores the potential of spirocyclic scaffolds in drug discovery and development (A. Lukin et al., 2018).
properties
IUPAC Name |
3-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-7-3-11(15)14-8-5-12(6-9-14)4-1-2-10-16-12/h1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABHTHQVNGTRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.